molecular formula C10H11NO6S B12619278 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid CAS No. 913626-11-6

5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid

Cat. No.: B12619278
CAS No.: 913626-11-6
M. Wt: 273.26 g/mol
InChI Key: AQLCCKNBQHJPIB-UHFFFAOYSA-N
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Description

5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C10H11NO6S. It is characterized by the presence of a benzene ring substituted with a methyl(methylsulfonyl)amino group and two carboxylic acid groups. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid typically involves the introduction of the methyl(methylsulfonyl)amino group onto a benzene ring followed by the carboxylation of the aromatic ring. One common method involves the reaction of methylamine with methylsulfonyl chloride to form methyl(methylsulfonyl)amine, which is then reacted with a benzene derivative under suitable conditions to introduce the desired substituent. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3-dicarboxylic acid: Lacks the methyl(methylsulfonyl)amino group, resulting in different reactivity and applications.

    5-Amino-2-methylbenzenesulfonic acid: Contains an amino group instead of the carboxylic acids, leading to different chemical properties.

Uniqueness

5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications in various fields. The presence of both sulfonyl and carboxylic acid groups allows for diverse interactions with other molecules, making it a versatile compound for research and industrial use.

Properties

CAS No.

913626-11-6

Molecular Formula

C10H11NO6S

Molecular Weight

273.26 g/mol

IUPAC Name

5-[methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C10H11NO6S/c1-11(18(2,16)17)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15)

InChI Key

AQLCCKNBQHJPIB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)S(=O)(=O)C

Origin of Product

United States

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